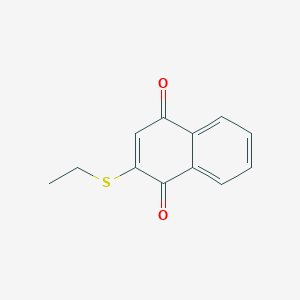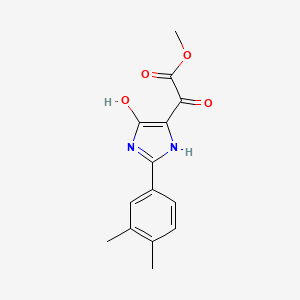
Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that combines a phenyl ring, an imidazole ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3,4-dimethylphenyl)-1H-imidazole-4-acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-1H-imidazole-4-carboxylate: Contains a carboxylate group instead of an ester, which may influence its solubility and pharmacokinetics.
Uniqueness
Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40312-28-5 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
methyl 2-[2-(3,4-dimethylphenyl)-4-hydroxy-1H-imidazol-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H14N2O4/c1-7-4-5-9(6-8(7)2)12-15-10(13(18)16-12)11(17)14(19)20-3/h4-6,18H,1-3H3,(H,15,16) |
InChI-Schlüssel |
RVHWUKVPWJTBKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(N2)C(=O)C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



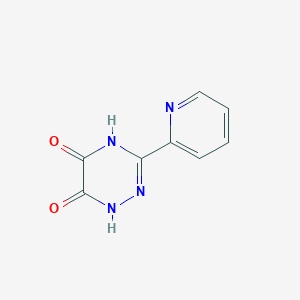
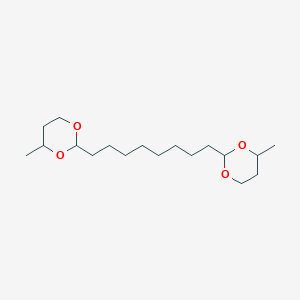
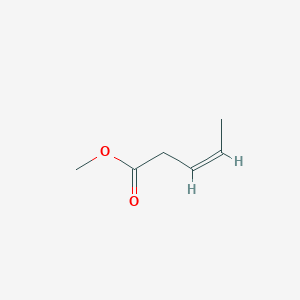

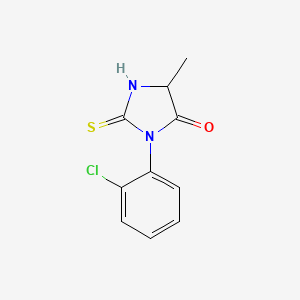
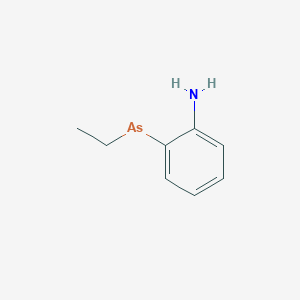
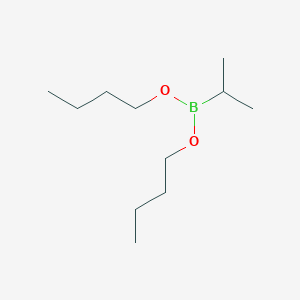
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)


![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
